DL-threo-2-methylisocitrate sodium
Description
Historical Context of Methylisocitrate Discovery and Early Biochemical Investigations
The journey to understanding DL-threo-2-methylisocitrate began with the synthesis of 2-methylisocitric acid in 1886 as a mixture of four isomers. wikipedia.org However, the metabolic pathway in which it plays a pivotal role, the methylcitrate cycle, was not elucidated until 1973 in fungi. wikipedia.org Initially, this cycle was believed to be exclusive to fungal species like Candida lipolytica and Aspergillus nidulans. wikipedia.org It wasn't until 1999 that the presence of the methylcitrate cycle was also identified in bacteria such as Salmonella enterica and Escherichia coli. wikipedia.org
Early research focused on the enzymes involved in this pathway. In 1976, methylisocitrate lyase, the enzyme that cleaves 2-methylisocitrate, was discovered. wikipedia.org Subsequent studies in organisms like Yarrowia lipolytica led to the isolation and characterization of 2-methylisocitrate dehydratase, a specific enzyme that catalyzes the reversible reaction between 2-methylisocitrate and 2-methyl-cis-aconitate. tandfonline.com These foundational discoveries paved the way for a deeper understanding of propionate (B1217596) metabolism and the role of DL-threo-2-methylisocitrate within it.
Placement of DL-threo-2-methylisocitrate within Intermediary Metabolism Frameworks
DL-threo-2-methylisocitrate is a key intermediate in the methylcitrate cycle, a metabolic pathway that processes propionyl-CoA, a product of the breakdown of odd-chain fatty acids and certain amino acids. wikipedia.orgresearchgate.net This cycle is intricately linked to other central metabolic pathways, most notably the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle. wikipedia.orgmdpi.com
The methylcitrate cycle shares several intermediates and enzymes with the TCA cycle, highlighting a close metabolic relationship. wikipedia.orgresearchgate.net The cycle begins with the condensation of propionyl-CoA and oxaloacetate, a TCA cycle intermediate, to form 2-methylcitrate. mdpi.com This is analogous to the formation of citrate (B86180) from acetyl-CoA and oxaloacetate in the TCA cycle. The final step of the methylcitrate cycle yields pyruvate (B1213749) and succinate (B1194679), another TCA cycle intermediate. wikipedia.org This connection allows the products of propionate metabolism to be funneled into the central energy-generating pathway of the cell.
However, the accumulation of methylcitrate cycle intermediates, including 2-methylisocitrate, can have inhibitory effects on key enzymes of the TCA cycle, such as isocitrate dehydrogenase. tandfonline.comresearchgate.net This demonstrates a regulatory crosstalk between the two pathways.
DL-threo-2-methylisocitrate is a central metabolite in the specialized carbon metabolism pathway known as the methylcitrate cycle. This cycle is crucial for the detoxification of propionyl-CoA, which can be toxic to cells if it accumulates. wikipedia.orgmdpi.com In many microorganisms, this pathway is essential for growth on propionate as a sole carbon source. nih.gov
The methylcitrate cycle involves a series of enzymatic reactions:
Methylcitrate Synthase: Catalyzes the condensation of propionyl-CoA and oxaloacetate to produce 2-methylcitrate. mdpi.com
Methylcitrate Dehydratase: Converts 2-methylcitrate to 2-methyl-cis-aconitate. wikipedia.org
Aconitase: Hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate. wikipedia.org In some organisms, a specific 2-methylisocitrate dehydratase performs this step. tandfonline.com
Methylisocitrate Lyase: Cleaves 2-methylisocitrate into pyruvate and succinate. wikipedia.org
The net result of this cycle is the conversion of propionyl-CoA into metabolites that can enter mainstream metabolic pathways like the TCA cycle and gluconeogenesis. mdpi.com
Research Findings on Enzyme Kinetics
Detailed studies have been conducted to understand the kinetics of enzymes that interact with DL-threo-2-methylisocitrate. For instance, in Mycobacterium tuberculosis, isocitrate lyase 1 (ICL1) exhibits dual activity with both isocitrate and DL-threo-2-methylisocitrate. apexbt.comxcessbio.commedchemexpress.com
Enzyme Kinetic Parameters for Isocitrate Lyase 1 (ICL1)
| Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (Kcat/Km) (M⁻¹s⁻¹) |
|---|---|---|---|
| threo-D(s)L(s)-isocitrate (ICA) | 188 | 5.24 | 2.79 x 10⁴ |
| DL-threo-2-methylisocitrate (MICA) | 718 | 1.25 | 1.74 x 10³ |
Data sourced from studies on purified recombinant ICL1. apexbt.comxcessbio.commedchemexpress.com
In Yarrowia lipolytica, a specific 2-methylisocitrate dehydratase was found to have a much higher affinity for 2-methylisocitrate compared to the general aconitase. tandfonline.com
Substrate Affinity of Aconitase and 2-Methylisocitrate Dehydratase
| Enzyme | Substrate | Km (μM) |
|---|---|---|
| Aconitase (Yeast) | threo-Ds-2-methylisocitrate | 120 |
| 2-Methylisocitrate Dehydratase | 2-methylisocitrate | 18 |
Data from studies on enzymes from Yarrowia lipolytica. tandfonline.com
Properties
Molecular Formula |
C14H14Na6O14 |
|---|---|
Molecular Weight |
544.19 |
Origin of Product |
United States |
Enzymology of Dl Threo 2 Methylisocitrate Interactions
Methylisocitrate Lyase (MCL; EC 4.1.3.30)
Methylisocitrate lyase (MCL), also known as 2-methylisocitrate lyase or PrpB, is the terminal enzyme of the methylcitrate cycle. nih.govnih.gov It catalyzes the reversible cleavage of (2R,3S)-2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679). wikipedia.orgebi.ac.uk This reaction is thermodynamically favored and plays a vital regulatory role in propionate (B1217596) metabolism. wikipedia.orgebi.ac.uk The enzyme belongs to the family of lyases, specifically the oxo-acid-lyases, that cleave carbon-carbon bonds. wikipedia.org
Catalytic Mechanism and Stereospecificity of 2-Methylisocitrate Cleavage
The catalytic activity of MCL is highly specific for one of the stereoisomers of 2-methylisocitrate, highlighting the enzyme's precise molecular recognition capabilities. The mechanism involves a series of steps facilitated by key amino acid residues within the active site.
MCL exhibits stringent stereospecificity, preferentially binding to and cleaving the (2R,3S) stereoisomer of 2-methylisocitrate. ebi.ac.uknih.gov Studies have shown that the erythro-diastereomer is not a substrate for the enzyme. nih.gov This high degree of specificity ensures the correct processing of the intermediate within the methylcitrate cycle. The binding of the correct substrate induces a conformational change in the enzyme, sequestering the ligand from the solvent. nih.govacs.org
The catalytic mechanism of MCL is proposed to proceed through an alpha-carboxy-carbanion intermediate or transition state. ebi.ac.uknih.govacs.org This is consistent with stereochemical experiments that have demonstrated an inversion of configuration at the C3 position of 2-methylisocitrate during the cleavage reaction. nih.govacs.orgrcsb.org The formation of this carbanion intermediate is a key step in the carbon-carbon bond cleavage.
The catalytic cycle involves proton abstraction and donation steps mediated by specific amino acid residues. While the exact mechanism has been a subject of investigation, studies suggest that a catalytic base initiates the reaction by abstracting a proton. In Coxiella burnetii MCL, Arg152 has been proposed as the catalytic base that initiates the reaction. nih.gov Other research points to the involvement of a cysteine residue, as modification of this residue leads to a loss of activity. nih.gov For instance, in Escherichia coli MCL, Cys123 is a key residue. ebi.ac.uk The reaction mechanism involves the deprotonation of the hydroxyl group of the substrate, which initiates an elimination reaction to form pyruvate and an intermediate. ebi.ac.uk Subsequently, a double bond rearrangement occurs, leading to the formation of the succinate product. ebi.ac.uk
Structural Biology of Methylisocitrate Lyase
Understanding the three-dimensional structure of MCL has been pivotal in elucidating its catalytic mechanism and substrate specificity. X-ray crystallography has provided detailed insights into the enzyme's architecture and its interactions with substrates and inhibitors.
Crystal structures of MCL from various organisms, including Escherichia coli, have been determined in complex with its products (pyruvate and succinate) and with an inhibitor, isocitrate. nih.govacs.org These structures reveal that MCL is a homotetrameric enzyme, with each subunit composed of a beta-barrel structure. wikipedia.org The active site is located at one end of this barrel and contains a magnesium ion that is essential for catalysis. wikipedia.orguniprot.org
A significant feature revealed by these structural studies is the presence of an active-site "gating loop." wikipedia.org In the absence of a bound substrate, this loop is in an open conformation. wikipedia.org Upon substrate binding, the loop moves inward, shielding the active site from the surrounding solvent. wikipedia.orgnih.govacs.org This conformational change is crucial for creating the appropriate chemical environment for catalysis.
The analysis of enzyme-ligand complexes has also provided a basis for understanding the determinants of substrate specificity. nih.govacs.org By comparing the binding modes of the natural substrate and inhibitors, researchers have been able to model how (2R,3S)-2-methylisocitrate fits into the active site and how specific amino acid residues interact with the substrate to facilitate catalysis. nih.govacs.org For example, in the C123S mutant of E. coli MCL, the structures with bound products and an inhibitor have been solved at high resolution, providing a detailed picture of the active site. nih.govrcsb.org
Table 1: Key Amino Acid Residues in Methylisocitrate Lyase Catalysis
| Residue | Organism | Proposed Role | Reference |
| Arg152 | Coxiella burnetii | Catalytic base | nih.gov |
| Glu110 | Coxiella burnetii | Essential for catalysis | nih.gov |
| Cys123 | Escherichia coli | Proton donation | ebi.ac.uk |
| Asp58 | Escherichia coli | Proton abstraction from water | ebi.ac.uk |
Table 2: PDB Accession Codes for Methylisocitrate Lyase Structures
| PDB Code | Description | Organism | Reference |
| 1MUM | Structure of 2-Methylisocitrate Lyase (PrpB) | Escherichia coli | ebi.ac.uk |
| 1OQF | Crystal Structure of the C123S 2-Methylisocitrate Lyase Mutant in complex with products | Escherichia coli | acs.org |
| 1XG4 | Crystal Structure of the C123S 2-Methylisocitrate Lyase Mutant in complex with the inhibitor isocitrate | Escherichia coli | rcsb.org |
Characterization of Active Site Architecture and Metal Ion Coordination (e.g., Mg2+)
The active site of methylisocitrate lyase (MCL) is a highly organized environment crucial for its catalytic function. nih.gov Structural studies have revealed that MCL is a homotetrameric enzyme, with each subunit containing an active site. wikipedia.orgnih.gov The core of the active site is a TIM barrel fold, a common structural motif in enzymes. ebi.ac.uk
A critical component of the active site is a divalent metal ion, typically magnesium (Mg2+), which is essential for catalysis. ebi.ac.uknih.gov The Mg2+ ion is coordinated by several conserved amino acid residues, including aspartate residues. nih.gov Specifically, in Coxiella burnetii PrpB (an MCL), mutations of Asp54 and Asp81, which coordinate the magnesium ion, resulted in a complete loss of enzymatic activity. nih.gov This coordination is vital for correctly positioning the substrate, DL-threo-2-methylisocitrate, within the active site for the subsequent cleavage reaction. nih.gov The active site also features key amino acid residues that directly participate in the catalytic mechanism. While Tyr40 and His120 were initially considered potential catalytic bases, mutant studies showed that they are not essential for catalysis, although their mutation did reduce enzyme activity. nih.gov Instead, Arg152 and Glu110 have been identified as essential for the catalytic activity, with Arg152 proposed to act as the catalytic base that initiates the reaction. nih.gov
The architecture of the active site is not static. A notable feature is an "active site loop" that undergoes a significant conformational change upon substrate binding. wikipedia.orgnih.gov In the absence of a substrate, this loop is in an open conformation. nih.gov However, when the substrate binds, the loop closes over the active site, shielding the reaction from the surrounding solvent. wikipedia.orgebi.ac.uknih.gov This induced-fit mechanism ensures a controlled environment for the chemical transformation.
Conformational Transitions in MCL Upon Substrate Binding
The binding of a substrate to methylisocitrate lyase (MCL) induces significant conformational changes, a classic example of the "induced fit" model of enzyme-substrate interaction. nih.govnih.gov Comparison of the crystal structures of the enzyme in its unbound (apo) state and in complex with substrates or inhibitors reveals a distinct transition. nih.gov
Upon substrate binding, a flexible "gating loop" or "active site loop" moves inward, effectively closing the active site and sequestering the substrate from the solvent. wikipedia.orgnih.govresearchgate.net This closure is crucial for catalysis, as it creates a microenvironment conducive to the chemical reaction and prevents the escape of reaction intermediates. ebi.ac.uk This conformational change involves the movement of the loop, which can be a significant structural rearrangement. nih.gov In the C123S mutant of E. coli MCL, the active site loop (residues 117-132) adopts a closed, catalytically active conformation when bound to the reaction products or an inhibitor. researchgate.net This is in contrast to the open conformation observed in the ligand-free wild-type enzyme. nih.govresearchgate.net The binding of the substrate and the subsequent conformational change are thought to properly align the catalytic residues for the cleavage of the C2-C3 bond of 2-methylisocitrate. nih.gov
Structure-Based Sequence Analysis and Phylogenetic Relationships with Related Lyases
Despite the structural similarities, sequence analysis reveals key differences that determine substrate specificity. nih.gov By comparing the amino acid sequences of MCLs with those of other lyases, researchers can identify conserved residues critical for the specific recognition and binding of 2-methylisocitrate versus isocitrate. nih.gov This type of analysis helps to pinpoint the evolutionary divergence points between these related enzyme families. nih.gov For instance, some bacteria, like Mycobacterium tuberculosis, possess an isocitrate lyase that can also catalyze the cleavage of 2-methylisocitrate, highlighting the close functional and evolutionary relationship between these enzymes. wikipedia.orgnih.gov Phylogenetic analysis can also predict enzyme families with new, yet to be discovered, functions based on their sequence and structural relationships to known enzymes. nih.gov
Kinetic Characterization of Methylisocitrate Lyase Activity
The catalytic efficiency of methylisocitrate lyase (MCL) is quantified through kinetic studies, which provide crucial information about its interaction with the substrate DL-threo-2-methylisocitrate.
Determination of Michaelis-Menten Kinetic Parameters (Km, kcat) for 2-Methylisocitrate
The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the reaction rate and the substrate concentration. washington.edulibretexts.org The two key parameters derived from this model are the Michaelis constant (Km) and the catalytic constant (kcat). washington.edu Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for its substrate. washington.edulibretexts.org A lower Km value generally signifies a higher affinity. The kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. washington.edu
For methylisocitrate lyase, these parameters have been determined for its substrate, 2-methylisocitrate. In studies with isocitrate lyase 1 (ICL1), which exhibits activity towards DL-threo-2-methylisocitrate, the Km for this substrate was found to be 718 μM with a kcat of 1.25 s-1. xcessbio.commedchemexpress.com In another study involving E. coli MCL, the kcat was determined to be 12 sec-1 with a mixture of threo-2-methylisocitrate stereoisomers as the substrate. uniprot.org
Interactive Data Table: Kinetic Parameters of Methylisocitrate Lyase
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Isocitrate Lyase 1 (ICL1) | DL-threo-2-methylisocitrate | 718 | 1.25 | 1.74 x 10^3 |
| Isocitrate Lyase 1 (ICL1) | threo-D(s)L(s)-isocitrate | 188 | 5.24 | 2.79 x 10^4 |
| E. coli MCL | threo-2-methylisocitrate | Not Specified | 12 | Not Specified |
This table is based on data from available research and may not be exhaustive.
Evaluation of Enzyme Specificity for DL-threo-2-methylisocitrate vs. Other Isomers
Methylisocitrate lyase (MCL) exhibits a high degree of specificity for its natural substrate, the (2R,3S)-2-methylisocitrate isomer. nih.gov This stereospecificity is crucial for its biological function within the methylcitrate cycle. nih.gov Studies have shown that MCL has no measurable activity with isocitrate, the substrate for the related enzyme isocitrate lyase. nih.gov Furthermore, research on Aspergillus nidulans MCL demonstrated that it is highly specific for the (2R,3S)-2-methylisocitrate isomer, with other isomers having no effect on the enzyme's activity. nih.gov This stringent specificity is a result of the precise architecture of the enzyme's active site, which can distinguish between the subtle structural differences of the various stereoisomers. nih.gov The binding modes observed in crystal structures reveal the determinants of this stereoselectivity. nih.gov
Genetic Determinants and Regulation of MCL Expression
The expression of the gene encoding methylisocitrate lyase (MCL), often denoted as prpB in bacteria or mclA in fungi, is tightly regulated to meet the metabolic needs of the organism. uniprot.orgnih.gov In many microorganisms, the expression of MCL is induced when propionate or fatty acids with an odd number of carbons are the primary carbon sources, as these are metabolized through the methylcitrate cycle. wikipedia.orgnih.gov
In Escherichia coli, the genes for the methylcitrate cycle, including prpB, are organized in an operon and their expression is controlled by the availability of propionate. ebi.ac.uk In fungi like Aspergillus nidulans, the deletion of the mclA gene results in the inability to grow on propionate as the sole carbon source, highlighting the essential role of this enzyme in propionate metabolism. nih.gov
The regulation of MCL expression can occur at the transcriptional level. For instance, in Mycobacterium smegmatis, the expression of the icl1 gene, which encodes a major isocitrate lyase with methylisocitrate lyase activity, is strongly upregulated during growth on acetate (B1210297). nih.gov This induction is mediated by the transcriptional activator RamB, whose binding to the icl1 promoter region is enhanced by succinyl-CoA. nih.gov Conversely, in the presence of glucose, the expression of icl1 is repressed by the cAMP receptor protein (Crp). nih.gov Similar regulatory mechanisms are thought to exist in other bacteria, including the pathogen Mycobacterium tuberculosis. nih.gov In some organisms, the expression of isocitrate lyase genes, which can have overlapping substrate specificity, is also regulated by factors such as light. researchgate.net
Gene Identification and Cloning of MCL-Encoding Sequences (e.g., prpB gene)
The enzyme responsible for cleaving 2-methylisocitrate is 2-methylisocitrate lyase (MCL). In many bacteria, such as Escherichia coli and Salmonella enterica, the gene encoding this enzyme has been identified as prpB. nih.govuniprot.orguniprot.org This gene is part of the prp operon, a cluster of genes involved in propionate catabolism. nih.govwikigenes.org
The identification and cloning of the prpB gene have been fundamental to its characterization. The process typically involves creating a genomic library from the organism of interest. This library contains fragments of the organism's DNA inserted into vectors, such as plasmids. These vectors are then introduced into a host bacterium, like E. coli, that cannot metabolize propionate. Colonies that gain the ability to grow on a medium with propionate as the sole carbon source are selected, as they likely carry the functional prpB gene. Once identified, the gene is sequenced to determine its nucleotide arrangement and deduce the amino acid sequence of the protein it encodes. nih.gov In E. coli, the PrpB protein, encoded by the prpB gene, has a subunit molecular mass of approximately 32 kDa and specifically cleaves the threo-diastereomer of 2-methylisocitrate. nih.gov
Transcriptional and Translational Control Mechanisms in Response to Metabolite Availability
The expression of the prpB gene, and thus the production of 2-methylisocitrate lyase, is tightly regulated to ensure the enzyme is synthesized only when needed. This regulation occurs at both the transcriptional and translational levels and is highly responsive to the availability of specific metabolites.
Transcriptional Control: The prp operon (prpBCDE), which includes prpB, is controlled by a regulatory protein called PrpR, encoded by the divergently transcribed prpR gene. nih.govwikigenes.org PrpR is a transcriptional activator that belongs to the σ⁵⁴ family. nih.govwikigenes.org For the prpBCDE operon to be transcribed, PrpR must be activated. This activation is triggered by the presence of 2-methylcitrate, which is synthesized from propionyl-CoA and oxaloacetate by the enzyme PrpC. asm.org Therefore, 2-methylcitrate acts as a co-regulator, signaling the presence of propionate and the need for the catabolic enzymes. wikigenes.orgasm.org This system ensures that the enzymes for propionate metabolism are not produced wastefully. Furthermore, this entire system is subject to catabolite repression; the presence of preferable carbon sources like glucose or glycerol (B35011) down-regulates the transcription of both the prpR gene and the prpBCDE operon, a process mediated by the global transcriptional regulator CRP (cAMP receptor protein). wikigenes.org
Translational Control: Following transcription, the resulting mRNA molecule must be translated into a protein. Translational control mechanisms can further modulate gene expression by degrading the mRNA or using inhibitory proteins that block the mRNA from binding to the ribosome. youtube.com For operons like prp, the coordinated translation of the polycistronic mRNA is crucial for producing the correct ratios of the different enzymes required for the metabolic pathway. While transcriptional control is the primary documented mechanism for the prp operon, general translational regulation ensures that cellular resources are efficiently allocated for protein synthesis based on the cell's immediate metabolic state. youtube.comyoutube.com
Isocitrate Lyase (ICL; EC 4.1.3.1)
Isocitrate lyase (ICL) is the key enzyme of the glyoxylate (B1226380) cycle, which allows organisms to bypass the decarboxylation steps of the tricarboxylic acid (TCA) cycle and utilize two-carbon compounds like acetate for growth. wikipedia.org Interestingly, this enzyme also exhibits activity with DL-threo-2-methylisocitrate.
Dual Enzymatic Activity of ICL with DL-threo-2-methylisocitrate as a Substrate
In some organisms, most notably Mycobacterium tuberculosis, the genome does not appear to contain a distinct gene for 2-methylisocitrate lyase (MCL). wikipedia.org Instead, research has provided enzymatic evidence that its isocitrate lyase, specifically the ICL1 isoform, can function as an MCL. apexbt.com This dual role is critical for the bacterium's ability to metabolize propionyl-CoA, a toxic byproduct of the breakdown of odd-chain fatty acids. wikipedia.org Therefore, DL-threo-2-methylisocitrate serves as a substrate for ICL1, which cleaves it into pyruvate and succinate. uniprot.org This demonstrates that ICL1 plays a crucial role in both the glyoxylate and methylcitrate cycles in M. tuberculosis.
Kinetic Comparisons of ICL Activity with Isocitrate and DL-threo-2-methylisocitrate
Kinetic studies of purified recombinant ICL1 from Mycobacterium tuberculosis have quantified its efficiency with both its primary substrate, isocitrate (ICA), and its secondary substrate, DL-threo-2-methylisocitrate (MICA). The Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of the maximum, was found to be 188 µM for isocitrate. xcessbio.commedchemexpress.comcaltagmedsystems.co.uk For DL-threo-2-methylisocitrate, the K_m was approximately fourfold higher at 718 µM, indicating a lower binding affinity for this substrate compared to isocitrate. xcessbio.commedchemexpress.comcaltagmedsystems.co.uk
The turnover number (k_cat), representing the maximum number of substrate molecules converted to product per enzyme active site per unit of time, was 5.24 s⁻¹ for isocitrate and 1.25 s⁻¹ for DL-threo-2-methylisocitrate. xcessbio.commedchemexpress.comcaltagmedsystems.co.uk The catalytic efficiency (k_cat/K_m) for ICL1 was calculated to be 2.79 x 10⁴ M⁻¹s⁻¹ for isocitrate and 1.74 x 10³ M⁻¹s⁻¹ for DL-threo-2-methylisocitrate. apexbt.com This comparison shows that while ICL1 is significantly more efficient at cleaving isocitrate, its ability to process DL-threo-2-methylisocitrate is substantial and physiologically relevant.
Substrate Promiscuity and Enzymatic Redundancy in Microbial Systems (e.g., Mycobacterium tuberculosis ICL1, ICL2, Pseudomonas aeruginosa AceA)
The ability of a single enzyme to catalyze reactions involving different substrates is known as substrate promiscuity. This phenomenon is a key feature of enzymatic redundancy, where multiple enzymes can perform similar or overlapping functions, providing metabolic flexibility.
Mycobacterium tuberculosis : This bacterium possesses two isoforms of isocitrate lyase, ICL1 and ICL2, which are encoded by the genes icl1 and icl2 (also known as aceA), respectively. nih.govresearchgate.net While structurally different, both are required for full virulence and the ability to grow on fatty acids. nih.govnih.gov ICL1 clearly demonstrates dual activity, functioning in both the glyoxylate and methylcitrate cycles. uniprot.org ICL2 also contributes to this metabolic flexibility. Deletion of either gene alone has a limited effect, but deleting both genes completely prevents the bacterium from growing on fatty acids, highlighting their joint requirement and functional redundancy. nih.gov
Pseudomonas aeruginosa : In P. aeruginosa, the isocitrate lyase gene (aceA) is essential for growth on acetate and other compounds that are metabolized to acetyl-CoA. nih.gov The ICL enzyme in this organism is induced by substrates like acetate and leucine (B10760876) but is repressed by glucose. nih.gov This regulation allows the bacterium to channel metabolites into the glyoxylate shunt when necessary. While P. aeruginosa also has a propionate metabolism pathway, the promiscuity of its ICL provides a metabolic advantage, allowing it to adapt to diverse nutrient environments, such as those encountered during infections. nih.gov
DL-threo-2-methylisocitrate as an Inhibitor of Isocitrate Lyase
While DL-threo-2-methylisocitrate is primarily characterized as a substrate for certain isocitrate lyases, particularly ICL1 in M. tuberculosis, the broader class of citrate (B86180) analogs has been investigated for inhibitory effects. Research shows that 2-methylcitrate can act as a competitive inhibitor of several enzymes that interact with citrate and isocitrate, including citrate synthase and NADP+-linked isocitrate dehydrogenase. nih.gov
However, direct evidence of DL-threo-2-methylisocitrate acting as a potent inhibitor of isocitrate lyase itself is not well-established; it is mainly processed as a substrate. The search for ICL inhibitors is a significant area of drug development research, especially for treating tuberculosis, as ICL is essential for the persistence of M. tuberculosis but is absent in humans. westminster.ac.uknih.gov In these studies, DL-threo-2-methylisocitrate is often synthesized and used as the substrate in enzymatic assays to test the efficacy of potential inhibitor compounds like 3-nitropropionate and 2-vinyl-d-isocitrate. westminster.ac.ukpnas.org
Mechanisms of Inhibition by 2-Methylisocitrate Analogues
The inhibition of enzymes by analogues of 2-methylisocitrate often involves sophisticated chemical mechanisms that go beyond simple competitive binding. These analogues can act as mechanism-based inactivators, also known as suicide substrates. This type of inhibition occurs when the target enzyme processes the analogue, converting it into a reactive species that then irreversibly modifies the enzyme's active site. nih.gov
A prominent example is 2-vinyl-d-isocitrate (2-VIC), which serves as a mechanism-based inactivator for isocitrate lyase (ICL) from Mycobacterium tuberculosis (Mtb). The enzyme catalyzes a retro-aldol cleavage of 2-VIC, which unmasks a reactive Michael substrate, 2-vinylglyoxylate. This product then forms a slowly reversible, covalent adduct with the thiolate group of a crucial cysteine residue (Cys191) in the active site of ICL1 and ICL2. nih.gov This covalent modification inactivates the enzyme. This strategy of mechanism-based inactivation offers advantages over competitive inhibition, including high specificity for the target enzyme and a prolonged, often irreversible, effect. nih.gov
Another class of inhibitors includes reaction-intermediate analogues, such as 3-nitropropionate. This molecule inhibits isocitrate lyase by acting as an analogue of the reaction intermediate. acs.org The mechanism involves the enzyme abstracting a proton from 3-nitropropionate to form a nitronate intermediate, which is a stable analogue of the enediolate of succinate, an intermediate in the normal catalytic reaction. This stable analogue binds tightly to the active site, inhibiting the enzyme. acs.orgresearchgate.net
Other analogues, such as 3-bromopyruvate, also act as inactivators by covalently modifying key amino acid residues, often a cysteine, within the active site of enzymes like isocitrate lyase. researchgate.netnih.gov The general principle for many of these covalent inhibitors involves a two-step process: an initial non-covalent binding to the active site, followed by the formation of a covalent bond between the inhibitor and a reactive residue on the enzyme. researchgate.net
Comparative Analysis of Inhibitor Efficacy
The effectiveness of various enzyme inhibitors can be compared by examining their kinetic parameters, such as the inhibition constant (Kᵢ) or the inactivation rate. While a direct comparative study of a wide range of 2-methylisocitrate analogues is not always available in a single report, data from various studies can be compiled to assess relative efficacy.
For instance, the inactivation of Mycobacterium tuberculosis isocitrate lyase (ICL) by different compounds reveals varying potencies. Mechanism-based inactivators are often highly effective. For example, 2-vinyl-d-isocitrate (2-VIC) has been shown to be a potent inactivator of Mtb ICL. nih.gov Other compounds, like the benzothiazinones, which are also mechanism-based inactivators targeting a different enzyme (DprE1), have been noted to possess inactivation kinetic parameters comparable to those of 2-VIC against their respective target. nih.gov
In the context of isocitrate lyase, analogues of the substrates or intermediates, such as 3-nitropropionate and glyoxylate, can act as inhibitors. researchgate.net The binding affinity of these analogues is typically tighter than that of the natural substrates, leading to effective inhibition. researchgate.net
The table below presents a conceptual comparison of different inhibitor types for isocitrate lyase, highlighting the general differences in their efficacy and mechanism.
| Inhibitor Class | Example(s) | General Mechanism | Relative Efficacy |
| Mechanism-Based Inactivators | 2-vinyl-d-isocitrate | Covalent modification of active site cysteine after enzymatic conversion. nih.gov | High; often irreversible or slowly reversible. |
| Reaction-Intermediate Analogues | 3-Nitropropionate | Mimics a catalytic intermediate, binding tightly to the active site. acs.org | High; tight-binding reversible inhibition. |
| Substrate Analogues | Itaconic acid, maleic acid | Compete with the natural substrate for binding to the active site. | Variable; depends on structural similarity and binding affinity. |
This table is a conceptual representation based on published mechanisms and does not imply a direct quantitative comparison from a single study.
Interactions with Other Central Metabolic Enzymes
Inhibition of NADP-Dependent Isocitrate Dehydrogenase by 2-Methylisocitrate
DL-threo-2-methylisocitrate is an established inhibitor of NADP-dependent isocitrate dehydrogenase, an important enzyme in central metabolism. biosynth.comnih.gov This inhibitory action is stereochemically specific, with the D-threo isomer of α-methylisocitrate being the active inhibitory compound. nih.gov The accumulation of 2-methylisocitrate, which can occur during the metabolism of propionate via the methylcitrate cycle, leads to the inhibition of this key enzyme in organisms such as Aspergillus nidulans. nih.gov
The inhibition of NADP-dependent isocitrate dehydrogenase by 2-methylisocitrate can have significant metabolic consequences. This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH, which is crucial for reductive biosynthesis and antioxidant defense. By inhibiting this enzyme, 2-methylisocitrate can disrupt the tricarboxylic acid (TCA) cycle and the cell's redox balance. nih.gov Research has shown that this inhibition is a key factor in the toxic effects observed when certain metabolic pathways are disrupted, leading to the buildup of methylcitrate cycle intermediates. nih.gov
Role as a Substrate for Aconitase Isozymes (e.g., Bovine Heart Aconitase)
DL-threo-2-methylisocitrate serves as a substrate for aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. biosynth.comnih.gov Specifically, mitochondrial aconitase from bovine heart has been shown to catalyze the reversible conversion of D-threo-α-methylisocitrate to α-methyl-cis-aconitate. nih.gov
Aconitase is an iron-sulfur protein that typically catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate. nih.gov The interaction with DL-threo-2-methylisocitrate demonstrates the enzyme's ability to process a structurally similar, methylated analogue of its natural substrate. The crystal structure of aconitase reveals a complex active site where the substrate binds to a unique iron atom of the [4Fe-4S] cluster. nih.gov
Kinetic studies have been performed to characterize this interaction. For bovine heart mitochondrial aconitase, the Michaelis constant (Kₘ) for D-threo-α-methylisocitrate is approximately 0.2 mM, and for α-methyl-cis-aconitate, it is approximately 0.05 mM at pH 7.4. nih.gov Aconitase from rat liver cytosol also utilizes DL-threo-α-methylisocitrate as a substrate, with a Kₘ of 0.1 mM. nih.gov However, the enzyme's activity with its natural substrate, citrate, is higher. The maximal velocity (Vₘₐₓ) with citrate is about 1.4 times greater than with DL-threo-α-methylisocitrate for the rat liver enzyme, and this ratio increases to about 5 for the bovine heart enzyme. nih.gov
| Enzyme Source | Substrate | Kₘ (mM) |
| Bovine Heart (Mitochondrial) | D-threo-α-methylisocitrate | 0.2 nih.gov |
| Bovine Heart (Mitochondrial) | α-methyl-cis-aconitate | 0.05 nih.gov |
| Rat Liver (Cytosol) | DL-threo-α-methylisocitrate | 0.1 nih.gov |
Metabolic Pathways Involving Dl Threo 2 Methylisocitrate
The Methylcitrate Cycle (MCC)
The methylcitrate cycle is a metabolic pathway that facilitates the conversion of propionyl-CoA, derived from the breakdown of odd-chain fatty acids and certain amino acids, into pyruvate (B1213749) and succinate (B1194679). cam.ac.ukwikipedia.org These products can then be utilized in central carbon metabolism for energy production and biosynthesis. wikipedia.org The MCC is essential for detoxifying cells from harmful levels of propionyl-CoA. cam.ac.ukwikipedia.org
The methylcitrate cycle was first identified in fungi in 1973 and was later discovered in bacteria such as Salmonella enterica and Escherichia coli in 1999. wikipedia.org The pathway involves a series of enzymatic reactions that parallel the initial steps of the tricarboxylic acid (TCA) cycle.
The key enzymatic steps of the methylcitrate cycle are:
Methylcitrate Synthase (PrpC): Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate. cam.ac.uknih.gov
Methylcitrate Dehydratase (PrpD/AcnD) and Aconitase (AcnB): 2-methylcitrate is then isomerized to DL-threo-2-methylisocitrate. This conversion involves a dehydration step to 2-methyl-cis-aconitate, followed by a rehydration step. cam.ac.ukmdpi.com In some organisms, a single enzyme, 2-methylcitrate dehydratase, may catalyze both the dehydration and hydration steps. nih.govresearchgate.net
2-Methylisocitrate Lyase (PrpB/MCL): This enzyme cleaves DL-threo-2-methylisocitrate into pyruvate and succinate. cam.ac.ukwikipedia.orgcam.ac.uk
The succinate produced can enter the TCA cycle, while the pyruvate can be used for gluconeogenesis or be converted to acetyl-CoA to enter the TCA cycle. wikipedia.orgmdpi.com
DL-threo-2-methylisocitrate is an essential, or obligate, intermediate in the methylcitrate cycle, meaning the pathway cannot proceed without its formation and subsequent cleavage. The cycle serves as the primary route for the catabolism of propionate (B1217596) in a wide range of organisms, including many bacteria and fungi. cam.ac.ukwikipedia.orgcam.ac.ukresearchgate.net Propionate itself, and its activated form propionyl-CoA, can be toxic to cells, inhibiting essential enzymes and disrupting central metabolism. cam.ac.uk The conversion of propionyl-CoA through the MCC, involving the formation of DL-threo-2-methylisocitrate, is therefore a critical detoxification process. cam.ac.uk
The flow of metabolites, or metabolic flux, through the methylcitrate cycle is tightly regulated to meet the cell's metabolic demands and prevent the buildup of toxic intermediates. The expression of the genes encoding the MCC enzymes is often induced by the presence of propionate. mdpi.com
In some bacteria, such as Salmonella enterica, the transcriptional regulator PrpR, in conjunction with the co-activator 2-methylcitrate, controls the expression of the prp operon, which contains the genes for the MCC enzymes. cam.ac.uk This regulatory mechanism ensures that the pathway is activated only when propionate is available as a carbon source. The study of metabolic flux through the MCC, often using techniques like elementary flux mode analysis, helps to understand its interaction with other central metabolic pathways. nih.govnih.gov
Table 1: Key Enzymes of the Methylcitrate Cycle and Their Functions
| Enzyme | Gene (example) | Function |
|---|---|---|
| Methylcitrate Synthase | prpC | Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate. cam.ac.uknih.gov |
| Methylcitrate Dehydratase | prpD | Catalyzes the conversion of 2-methylcitrate to 2-methyl-cis-aconitate. cam.ac.uknih.gov |
| Aconitase | acnB | Catalyzes the hydration of 2-methyl-cis-aconitate to DL-threo-2-methylisocitrate. cam.ac.uk |
| 2-Methylisocitrate Lyase | prpB | Cleaves DL-threo-2-methylisocitrate into pyruvate and succinate. cam.ac.ukwikipedia.orgcam.ac.uk |
Disruption of the methylcitrate cycle, for instance, through the mutation of genes encoding its enzymes, has significant consequences for the cell. A primary effect is the accumulation of toxic metabolic intermediates. mdpi.comnih.govnih.gov
Deficiency in 2-methylcitrate synthase (PrpC) leads to the accumulation of propionyl-CoA. nih.gov
Deficiency in 2-methylcitrate dehydratase (PrpD) results in the buildup of 2-methylcitrate. nih.govnih.gov
Deficiency in 2-methylisocitrate lyase (PrpB/MCL) causes the accumulation of both 2-methylcitrate and DL-threo-2-methylisocitrate. nih.gov
The accumulation of these intermediates can inhibit the activity of other crucial enzymes, such as those in the TCA cycle and pyruvate dehydrogenase complex, leading to impaired cell growth and, in some cases, cell death. cam.ac.uknih.gov
Interconnections with the Glyoxylate (B1226380) Cycle
The methylcitrate cycle is closely interconnected with the glyoxylate cycle, a metabolic pathway that enables organisms to utilize two-carbon compounds like acetate (B1210297) for growth. mdpi.comcam.ac.uk These two cycles share substrates, enzymes, and regulatory features, highlighting the intricate network of central metabolism. wikipedia.orgresearchgate.net
A key point of intersection between the methylcitrate and glyoxylate cycles is the enzyme isocitrate lyase (ICL). In some organisms, such as Mycobacterium tuberculosis, isocitrate lyase is a bifunctional enzyme that can also catalyze the cleavage of DL-threo-2-methylisocitrate, thus functioning as a 2-methylisocitrate lyase. cam.ac.uknih.govcaltagmedsystems.co.uk This enzymatic redundancy provides a link between the two pathways. cam.ac.ukresearchgate.net
The regulatory networks of the methylcitrate and glyoxylate cycles also exhibit crosstalk. The expression of genes for both pathways can be subject to carbon catabolite repression, for example, by glucose. mdpi.com Furthermore, the intermediates of one cycle can influence the activity of the other, allowing the cell to coordinate the metabolism of different carbon sources. Extensive regulatory crosstalk between various metabolic pathways is a common feature in cellular metabolism, often involving enzyme activation by metabolites from different pathways. nih.gov This intricate regulation ensures metabolic plasticity, allowing cells to adapt to changing nutrient availability. nih.gov
Co-utilization of Carbon Sources and Anaplerotic Pathways
Microorganisms often encounter multiple carbon sources simultaneously. The ability to co-utilize these sources is metabolically advantageous. mdpi.com The methylcitrate cycle plays a role in this co-utilization, particularly when one of the carbon sources generates propionyl-CoA. For instance, some bacteria can grow on mixtures of glucose and propionate. nih.gov
Anaplerotic pathways are essential for replenishing intermediates of central metabolic cycles, such as the TCA cycle, that are withdrawn for biosynthetic purposes. wikipedia.org The methylcitrate cycle can have an anaplerotic function by producing succinate, which is a key intermediate of the TCA cycle. nih.govwikipedia.org This replenishment is crucial for maintaining the integrity and function of the TCA cycle, especially when intermediates are heavily drawn upon for biosynthesis. wikipedia.org In some bacteria, the methylcitrate cycle serves both a detoxification and a minor anaplerotic role. nih.gov
Relationship with the Tricarboxylic Acid (TCA) Cycle
The methylcitrate cycle is intricately linked to the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govwikipedia.org The TCA cycle is a central metabolic pathway for the oxidation of acetyl-CoA to generate energy in the form of ATP. wikipedia.orgjackwestin.com
Integration of Methylcitrate Cycle Products (Pyruvate, Succinate) into TCA Metabolism
The final products of the methylcitrate cycle, pyruvate and succinate, are directly integrated into the TCA cycle. nih.govwikipedia.org
Pyruvate: This three-carbon molecule can be converted to acetyl-CoA by the pyruvate dehydrogenase complex. nih.govteachmephysiology.com Acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). nih.govteachmephysiology.com
Succinate: This four-carbon molecule is a direct intermediate of the TCA cycle. wikipedia.orgnih.gov It is oxidized to fumarate (B1241708) by succinate dehydrogenase, a reaction that also contributes to the electron transport chain. nih.gov
This integration allows the carbon atoms from propionyl-CoA to be completely oxidized, generating further energy and biosynthetic precursors. wikipedia.org
Competitive Substrate Utilization at Branch Points
The methylcitrate cycle and the TCA cycle share common intermediates and enzymes, leading to potential competition at metabolic branch points. A key branch point is the availability of oxaloacetate, which is required for the initial reactions of both cycles. nih.govwikipedia.org The enzyme 2-methylcitrate synthase in the methylcitrate cycle and citrate synthase in the TCA cycle both utilize oxaloacetate as a substrate. nih.gov
Furthermore, intermediates of the methylcitrate cycle, such as 2-methylcitrate and DL-threo-2-methylisocitrate, can act as inhibitors of enzymes in the TCA cycle. For example, 2-methylcitrate has been shown to inhibit isocitrate dehydrogenase. nih.gov This competitive inhibition can influence the metabolic flux through each pathway, depending on the cellular conditions and the relative concentrations of substrates.
Role in Propionyl-CoA Detoxification
A primary and critical function of the methylcitrate cycle, and by extension DL-threo-2-methylisocitrate, is the detoxification of propionyl-CoA. nih.govwikipedia.org
Mechanisms of Propionyl-CoA Generation and Its Metabolic Consequences
Propionyl-CoA is generated from various metabolic pathways, including:
The β-oxidation of odd-chain fatty acids. wikipedia.orgcam.ac.uk
The degradation of certain amino acids such as isoleucine, valine, methionine, and threonine. nih.govnih.gov
The catabolism of cholesterol. cam.ac.uk
The accumulation of propionyl-CoA is toxic to cells. nih.govnih.gov It can inhibit key metabolic enzymes and disrupt cellular processes. For instance, high levels of propionyl-CoA can lead to the formation of toxic metabolites that inhibit cell growth. nih.govnih.gov
Significance of DL-threo-2-methylisocitrate as a Detoxification Intermediate
The conversion of propionyl-CoA through the methylcitrate cycle effectively removes this toxic compound from the cell. nih.govwikipedia.org DL-threo-2-methylisocitrate is a crucial intermediate in this detoxification process. Its formation and subsequent cleavage ensure that propionyl-CoA is converted into the useful and non-toxic metabolites, pyruvate and succinate. nih.govwikipedia.org In organisms lacking a functional methylcitrate cycle, sensitivity to propionic acid is increased, highlighting the importance of this pathway in detoxification. nih.gov For example, in Mycobacterium tuberculosis, the enzymes of the methylcitrate cycle are essential for survival on fatty acids, underscoring the pathway's role in managing toxic propionyl-CoA. nih.gov
Biological Occurrence and Physiological Significance of Dl Threo 2 Methylisocitrate Metabolism
Microbial Systems
The methylcitrate cycle, and by extension the metabolism of DL-threo-2-methylisocitrate, was initially thought to be exclusive to fungi but was later discovered in bacteria such as Salmonella enterica and Escherichia coli in 1999. wikipedia.org This pathway is integral to the central carbon metabolism of many organisms, sharing intermediates and enzymes with the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle. wikipedia.orgnih.gov
In several pathogenic bacteria, the methylcitrate cycle is not only a means of processing propionate (B1217596) derived from the breakdown of odd-chain fatty acids, but also a critical component of their pathogenic arsenal. wikipedia.orgcam.ac.uknih.gov
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the metabolism of host-derived fatty acids for its survival and persistence within the host. nih.govnih.gov The catabolism of odd-chain fatty acids by M. tuberculosis generates propionyl-CoA, which is then metabolized through the methylcitrate cycle. nih.gov A peculiarity of M. tuberculosis is that it lacks a dedicated 2-methylisocitrate lyase (MCL), the enzyme that cleaves 2-methylisocitrate. nih.govwikipedia.org Instead, its isocitrate lyase (ICL) enzymes, ICL1 and ICL2, exhibit dual functionality, acting as both isocitrate lyases in the glyoxylate cycle and as methylisocitrate lyases in the methylcitrate cycle. nih.govnih.govpnas.org This bifunctionality is essential for the bacterium's ability to grow on fatty acids and to establish and maintain an infection in a mouse model. pnas.org
Disruption of the methylcitrate cycle, for instance by deleting the genes prpC (encoding methylcitrate synthase) and prpD (encoding methylcitrate dehydratase), renders the bacterium unable to grow on propionate in vitro or within murine bone marrow-derived macrophages. nih.gov Interestingly, while essential for intracellular growth in macrophages, the absence of a functional methylcitrate cycle did not impede bacterial growth or persistence in a mouse infection model, suggesting metabolic redundancy or alternative pathways in vivo. nih.gov
Furthermore, the accumulation of methylcitrate cycle intermediates, including 2-methylisocitrate, has been linked to a drug-tolerant state in M. tuberculosis. nih.govnih.gov This suggests that the metabolic status of the bacterium, particularly its fatty acid metabolism, can significantly influence its susceptibility to antibiotics. nih.gov
| Enzyme/Metabolite | Role in M. tuberculosis | Research Finding |
| Isocitrate Lyase (ICL1/ICL2) | Dual function as isocitrate lyase and methylisocitrate lyase. nih.govnih.govpnas.org | Essential for growth on fatty acids and propionate. nih.govnih.gov Deletion of ICLs leads to profound attenuation of the bacterium. pnas.org |
| Methylcitrate Synthase (PrpC) & Methylcitrate Dehydratase (PrpD) | Key enzymes in the methylcitrate cycle. nih.gov | Deletion mutants (ΔprpDC) cannot grow on propionate or in macrophages. nih.gov |
| 2-methylcitrate / 2-methylisocitrate | Metabolic intermediates. nih.gov | Accumulation is associated with enhanced drug tolerance. nih.govnih.gov 2-methylcitrate acts as a noncompetitive inhibitor of fructose-1,6-bisphosphatase. pnas.org |
Pseudomonas aeruginosa is an opportunistic pathogen that can thrive in various environments, including the lungs of cystic fibrosis patients, by utilizing a wide range of carbon sources. cam.ac.ukresearchgate.net The 2-methylcitrate cycle (2-MCC) is central to its metabolic flexibility, enabling the use of propionate and byproducts from the metabolism of fatty acids, cholesterol, and amino acids. cam.ac.ukresearchgate.net The cycle also serves as a detoxification pathway for the otherwise toxic propionyl-CoA. cam.ac.ukresearchgate.netnih.gov
The core enzymes of the 2-MCC in P. aeruginosa are 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB). cam.ac.ukresearchgate.net The 2-MCC is not only crucial for carbon metabolism but is also implicated in the bacterium's virulence and its ability to establish infections, making it a potential target for new therapeutic agents. cam.ac.ukresearchgate.net Research has shown that the 2-MCC and the glyoxylate shunt are linked through enzymatic redundancy, where the isocitrate lyase (AceA) can also function as a 2-methylisocitrate lyase, compensating for the loss of PrpB function. nih.govcam.ac.uk This suggests that a robust antimicrobial strategy might require the simultaneous inhibition of both PrpB and AceA. nih.gov Furthermore, the intermediate 2-methylisocitrate has been identified as a signaling molecule that, through the receptor PmiR, regulates bacterial virulence by repressing the pqs quorum-sensing system. nih.gov
| Enzyme/Factor | Function in P. aeruginosa | Significance |
| 2-methylcitrate cycle (2-MCC) | Metabolizes propionyl-CoA. cam.ac.ukresearchgate.net | Essential for carbon source utilization, detoxification, and virulence. cam.ac.ukresearchgate.net |
| PrpB (2-methylisocitrate lyase) | Catalyzes the final step of the 2-MCC. nih.govcam.ac.uk | Its inhibition impairs growth on propionate. nih.gov |
| AceA (Isocitrate lyase) | Exhibits secondary 2-methylisocitrate lyase activity. nih.govcam.ac.uk | Compensates for the loss of PrpB, highlighting metabolic redundancy. nih.govcam.ac.uk |
| PmiR | Receptor for 2-methylisocitrate. nih.gov | Regulates virulence by repressing the pqs quorum-sensing system. nih.gov |
In both Escherichia coli and Salmonella enterica, the degradation of propionate is carried out via the 2-methylcitric acid cycle. asm.orgnih.gov The enzymes for this pathway are encoded by the prpBCDE operon. asm.orgnih.gov The expression of this operon is controlled by the transcriptional activator PrpR and is subject to catabolite repression by glucose, mediated by the cAMP receptor protein (CRP). nih.gov This regulatory mechanism ensures that the bacteria preferentially utilize more favorable carbon sources like glucose before switching to propionate metabolism.
Studies in Salmonella enterica have confirmed that propionate is catabolized through the 2-methylcitric acid cycle, leading to the formation of pyruvate (B1213749) and succinate (B1194679). asm.orgnih.gov The accumulation of intermediates of this cycle, such as 2-methylcitrate, can be toxic and inhibit cell growth. semanticscholar.orgcapes.gov.br In fact, strains of S. enterica lacking a functional 2-methylcitric acid cycle are more sensitive to propionate, indicating the importance of this pathway in detoxifying this short-chain fatty acid. researchgate.net
| Organism | Key Genes/Enzymes | Function | Regulation |
| Escherichia coli | prpBCDE operon, PrpB (2-methylisocitrate lyase). nih.govnih.gov | Encodes enzymes for propionate degradation via the methylcitrate cycle. nih.govnih.gov | Positively regulated by PrpR and subject to catabolite repression by CRP. nih.gov |
| Salmonella enterica | prpBCDE operon, PrpC (2-methylcitrate synthase). asm.orgnih.gov | Catabolizes propionate to pyruvate and succinate. asm.orgnih.gov | The intermediate 2-methylcitrate can act as a sensor molecule for the prp operon. ntnu.no |
Coxiella burnetii, the causative agent of Q fever, is a zoonotic pathogen for which current treatment options can be lengthy and may not completely clear the infection. nih.gov Research has identified methylisocitrate lyase as a potential therapeutic target in this organism. nih.govbiorxiv.org A structure-based bioinformatics approach singled out this enzyme from a list of essential genes in C. burnetii. nih.gov
The catalytic mechanism of methylisocitrate lyase from C. burnetii has been investigated in detail, including the determination of its substrate-bound, product-bound, and inhibitor-bound crystal structures. nih.gov These studies provide a deeper understanding of the enzyme's function and could facilitate the design of novel inhibitors as potential therapeutics against Q fever. nih.govbiorxiv.org The wild-type enzyme from C. burnetii has a catalytic rate constant (kcat) of 13.8 s⁻¹, and it is inhibited by isocitrate. nih.gov
The methylcitrate cycle is a widespread and important pathway for propionate catabolism in fungi. nih.govoup.com It allows fungi to detoxify propionyl-CoA, which can otherwise inhibit various cellular enzymes. nih.gov The cycle converts propionyl-CoA and oxaloacetate into pyruvate and succinate, which can then enter central metabolic pathways like the TCA cycle and gluconeogenesis. nih.gov
In pathogenic fungi, such as Aspergillus nidulans and the rice blast fungus Pyricularia oryzae, the methylcitrate cycle is essential for normal growth, development, and virulence. apsnet.orgnih.gov For instance, in Pyricularia oryzae, deleting the genes for 2-methylcitrate synthase (MCS1) or 2-methylisocitrate lyase (MCL1) impairs propionate metabolism, conidiation, and the ability to cause disease in rice. apsnet.org Similarly, in the biocontrol fungus Trichoderma atroviride, the methylisocitrate lyase (MCL) is important for growth, stress tolerance, and its ability to antagonize pathogenic fungi and induce systemic resistance in plants. microbiologyresearch.org
The enzymes of the methylcitrate cycle, due to their critical role in fungal metabolism and pathogenesis, are considered potential targets for the development of new antifungal drugs. nih.gov
| Fungal Species | Key Enzyme(s) | Role of Methylcitrate Cycle |
| Pyricularia oryzae | Mcs1 (2-methylcitrate synthase), Mcl1 (2-methylisocitrate lyase). apsnet.org | Essential for propionate metabolism, development, and virulence. apsnet.org |
| Aspergillus nidulans | 2-methylisocitrate lyase. nih.gov | Propionate oxidation to pyruvate. nih.gov |
| Trichoderma atroviride | Mcl1 (methylisocitrate lyase). microbiologyresearch.org | Important for growth, stress tolerance, antagonism, and induction of plant defense. microbiologyresearch.org |
| Paracoccidioides lutzii | 2-methylcitrate synthase. nih.gov | Inhibition of this enzyme by a chemical compound reduces fungal growth. nih.gov |
Occurrence and Function in Fungi
Aspergillus nidulans: Propionate Utilization and Fungal Development (e.g., Conidiation)
In the filamentous fungus Aspergillus nidulans, the methylcitrate cycle is the essential pathway for metabolizing propionate. nih.gov While propionate can serve as a carbon source, it also acts as a preservative, creating a paradoxical metabolic situation that the methylcitrate cycle resolves. nih.gov The enzyme methylisocitrate lyase is a cornerstone of this pathway, catalyzing the final step: the cleavage of (2R,3S)-2-methylisocitrate into pyruvate and succinate. nih.govnih.gov
Studies involving deletion mutants of the gene encoding methylisocitrate lyase have revealed the pathway's critical role. These mutants are unable to grow when propionate is the only carbon source. nih.gov Furthermore, when grown on alternative carbon sources like glycerol (B35011) or glucose in the presence of propionate, their growth is severely inhibited. nih.gov This inhibition is attributed to the accumulation of the substrate for methylisocitrate lyase, specifically the (2R,3S)-2-methylisocitrate isomer, which has been identified as a potent toxic compound for the cell. nih.gov
The toxicity of accumulating (2R,3S)-2-methylisocitrate stems from its ability to act as a competitive inhibitor of NADP-dependent isocitrate dehydrogenase, a key enzyme in the citric acid cycle. The inhibition constant (Ki) for this interaction was determined to be a low 1.55 μM, indicating a strong inhibitory effect. nih.gov This inhibition disrupts central carbon metabolism and significantly impairs fungal development, most notably the process of asexual conidiation, even when a primary carbon source like glucose is available. nih.gov
Table 1: Impact of Methylisocitrate Lyase Deletion in A. nidulans
| Condition | Wild-Type Strain | Methylisocitrate Lyase Deletion Mutant | Observed Effect in Mutant | Reference |
| Growth on Propionate Medium | Growth and Conidiation | No visible biomass or conidia | Essentiality of the methylcitrate cycle for propionate utilization. | nih.gov |
| Growth on Glucose + Propionate | Normal Growth | Severely inhibited growth, impaired conidiation | Accumulation of toxic (2R,3S)-2-methylisocitrate. | nih.gov |
| Enzyme Inhibition | Normal NADP-IDH activity | Inhibition of NADP-dependent isocitrate dehydrogenase | (2R,3S)-2-methylisocitrate acts as a competitive inhibitor. | nih.gov |
Candida lipolytica and Saccharomyces cerevisiae: Propionyl-CoA Metabolism
In yeasts, the methylcitrate cycle is the established pathway for propionyl-CoA metabolism. nih.govnih.gov In Saccharomyces cerevisiae, the gene ICL2 encodes a specific 2-methylisocitrate lyase located in the mitochondrial matrix. nih.gov This enzyme is distinct from the highly homologous isocitrate lyase (ICL1), which is central to the glyoxylate cycle. nih.gov While the ICL1-encoded enzyme has some minor activity with 2-methylisocitrate, the ICL2 product is a dedicated and specific 2-methylisocitrate lyase. nih.gov
The expression of ICL2 is induced when propionyl-CoA is generated, for instance, during the catabolism of certain amino acids like threonine. nih.govnih.gov Interestingly, despite possessing a functional methylcitrate cycle to process propionyl-CoA, S. cerevisiae is incapable of using propionate as a sole source of carbon for growth. nih.gov The presence of a dedicated mitochondrial 2-methylisocitrate lyase is thought to be a mechanism to prevent the accumulation of the cycle's C7 intermediates (2-methylcitrate and 2-methylisocitrate) within the mitochondria, which could otherwise inhibit enzymes of the tricarboxylic acid (TCA) cycle. nih.gov
In the yeast Candida lipolytica (also known as Yarrowia lipolytica), the enzymes of the methylcitrate cycle are also integral to propionate metabolism.
Pyricularia oryzae: Impact on Fungal Growth, Development, and Pathogenicity
For the devastating rice blast fungus, Pyricularia oryzae (syn. Magnaporthe oryzae), the methylcitrate cycle is not only important for metabolism but is also essential for its development and virulence. nih.gov This pathogen causes significant disease in rice and wheat. nih.gov The pathway's role is to metabolize and detoxify propionyl-CoA, which can be generated from the breakdown of fatty acids and specific amino acids (valine, isoleucine, methionine, and threonine). nih.gov
Key genes in the pathway, MCS1 (encoding 2-methylcitrate synthase) and MCL1 (encoding 2-methylisocitrate lyase), show increased transcription during critical stages of infection, such as appressorium formation. nih.gov The appressorium is a specialized infection structure crucial for penetrating the host plant tissue. mdpi.com
Presence in Parasitic Organisms (e.g., Toxoplasma gondii) and Role in Propionate Detoxification
The methylcitrate cycle is not limited to fungi and bacteria; it is also present in some eukaryotic parasites, such as Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govnih.gov This obligate intracellular parasite catabolizes branched-chain amino acids, a process that can lead to the accumulation of the toxic metabolite propionyl-CoA, which inhibits cell growth. nih.govnih.gov Unlike mammalian cells, which use the methylmalonyl-CoA pathway for this purpose, T. gondii and other Coccidia rely on the 2-methylcitrate cycle (2-MCC) to detoxify propionate by converting it to pyruvate. nih.gov
In T. gondii, the enzymes of the 2-MCC are uniquely distributed between the mitochondrion and the cytosol. nih.govnih.gov While the pathway, including the rate-limiting enzyme 2-methylisocitrate lyase, is not essential for the parasite's survival and propagation under standard laboratory conditions, its absence renders the parasite significantly more sensitive to propionic acid. nih.govnih.gov In parasites genetically deficient in 2-methylisocitrate lyase, the enzyme's substrates accumulate, confirming the pathway's role in detoxification. nih.gov It is hypothesized that this detoxification mechanism may be particularly important for the parasite's survival and development within the host's intestinal environment, where it may encounter propionate. nih.gov
Metabolic Adaptation and Environmental Stress Response
Remodeling of Central Carbon Metabolism in Response to Nutrient Availability (e.g., Fatty Acids, Propionate)
The methylcitrate cycle is a key component in the broader network of central carbon metabolism, allowing organisms to adapt to different nutrient sources. nih.gov Its activity is closely integrated with the TCA cycle and the glyoxylate shunt. In organisms like Mycobacterium tuberculosis, which relies on fatty acids as a primary carbon source within the host, the methylcitrate cycle is essential for metabolizing the propionyl-CoA generated from odd-chain fatty acid breakdown. nih.gov
A disruption in the methylcitrate cycle, for example, through the loss of methylisocitrate lyase activity, converts the pathway into a metabolic dead end. nih.gov This leads to the stoichiometric consumption of oxaloacetate (a key TCA cycle intermediate) to form 2-methylcitrate, which then accumulates as methylisocitrate. nih.gov This sequestration of oxaloacetate effectively depletes the TCA cycle of its intermediates, hindering the cell's ability to generate energy and biosynthetic precursors. nih.gov This demonstrates a critical remodeling of carbon flux in response to the inability to process propionyl-CoA, shifting the cell from a state of growth to one of metabolic stress and potential cell death. nih.govnih.gov This metabolic shift is a crucial adaptive strategy, and its failure highlights the essentiality of the methylcitrate cycle for survival on certain nutrient sources. nih.gov
Role of Methylisocitrate Accumulation in Modulating Cellular Physiology
The accumulation of methylcitrate cycle intermediates, particularly 2-methylcitrate and 2-methylisocitrate, is a primary cause of cellular stress when the pathway is impaired. nih.gov These molecules are not benign; they actively modulate cellular physiology by inhibiting key metabolic enzymes. nih.govnih.gov
As observed in A. nidulans, the accumulation of (2R,3S)-2-methylisocitrate directly inhibits NADP-dependent isocitrate dehydrogenase, disrupting the TCA cycle and downstream processes like asexual development. nih.govnih.gov In other organisms, accumulated 2-methylcitrate has been shown to competitively inhibit a range of enzymes, including citrate (B86180) synthase and aconitase. nih.gov
In Mycobacterium tuberculosis, the consequences of a dysfunctional methylcitrate cycle and subsequent methylisocitrate accumulation are severe. They include the depletion of gluconeogenic precursors and secondary defects in critical physiological parameters such as membrane potential and intracellular pH. nih.gov The accumulation of propionyl-CoA and its derived metabolites can lead to a state of cellular acidosis. nih.gov Therefore, the accumulation of methylisocitrate acts as a signal of metabolic imbalance, triggering a cascade of physiological stresses that can ultimately compromise cell viability. nih.govnih.gov
Advanced Methodological Approaches for Studying Dl Threo 2 Methylisocitrate Metabolism
Quantitative Enzymatic Assays
Quantitative enzymatic assays are fundamental to characterizing the enzymes that metabolize DL-threo-2-methylisocitrate, such as methylisocitrate lyase (MCL). These assays provide critical data on enzyme kinetics, including Michaelis-Menten constants (Kₘ) and catalytic rates (kcat), which are essential for understanding enzyme function and regulation. xcessbio.comglpbio.com DL-threo-2-methylisocitrate itself is used as a substrate in these assays to investigate the activity of enzymes like isocitrate lyase, which can also exhibit MCL activity. xcessbio.commyskinrecipes.combiosynth.commedchemexpress.com
Spectrophotometric and fluorometric assays are common methods for measuring the activity of enzymes involved in DL-threo-2-methylisocitrate metabolism. longdom.org These techniques rely on detecting changes in light absorbance or fluorescence, respectively, which are coupled to the enzymatic reaction.
Spectrophotometric Assays: These assays often monitor the change in absorbance of a substrate, product, or a coupled indicator molecule. For instance, the activity of methylisocitrate lyase can be assayed by coupling the production of pyruvate (B1213749) to the lactate (B86563) dehydrogenase (LDH) reaction. LDH catalyzes the reduction of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD⁺. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm.
Fluorometric Assays: Fluorometric methods offer higher sensitivity compared to spectrophotometry. longdom.org They measure the fluorescence of a product or a probe that changes its fluorescent properties upon reaction. While specific fluorometric assays for methylisocitrate lyase are less commonly described, the principle can be applied by using fluorogenic substrates or coupling the reaction to a fluorometric indicator system. longdom.orgrsc.org
The choice between these methods depends on the required sensitivity, the presence of interfering substances in the sample, and the availability of suitable substrates or coupling enzymes. longdom.org
Enzyme assays can be performed in either continuous or discontinuous formats, each with distinct advantages and applications. researchgate.netnih.gov
Continuous Assays: These assays, also known as kinetic assays, monitor the reaction in real-time, providing a direct measurement of the reaction rate. longdom.orgresearchgate.net Spectrophotometric and fluorometric methods are well-suited for continuous monitoring. longdom.org This format is convenient as it allows for the determination of the initial reaction velocity from a single experiment. researchgate.net For example, the LDH-coupled assay for methylisocitrate lyase is a continuous assay.
Discontinuous Assays: In this format, the reaction is allowed to proceed for a specific time, after which it is stopped, and the amount of product formed or substrate consumed is measured. researchgate.netnih.gov This approach is necessary when a direct, real-time signal is not available. Samples are taken at various time points, the reaction is quenched (e.g., by adding a strong acid or by heat), and the concentration of the analyte is determined using methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
| Assay Format | Description | Advantages | Disadvantages | Example Application for Methylisocitrate Lyase |
| Continuous | Reaction progress is monitored in real-time. researchgate.net | Provides initial velocity directly; efficient. longdom.org | Requires a detectable signal change; can be affected by interfering compounds. | NADH-coupled spectrophotometric assay. |
| Discontinuous | Reaction is stopped at intervals, and product/substrate is measured. nih.gov | Applicable when no continuous signal is available; can use highly specific detection methods (e.g., LC-MS). | More labor-intensive; potential for error in timing and stopping the reaction. | Quantifying pyruvate formation via derivatization followed by HPLC analysis. |
Table 1. Comparison of Continuous and Discontinuous Enzyme Assay Formats.
Stable Isotope Tracing and Metabolic Flux Analysis (MFA)
To understand how DL-threo-2-methylisocitrate metabolism is integrated within the broader metabolic network of a cell, researchers employ stable isotope tracing coupled with Metabolic Flux Analysis (MFA). wikipedia.orgnih.gov MFA is a powerful technique for quantifying the rates (fluxes) of metabolic pathways in living cells. wikipedia.org By introducing nutrients enriched with stable isotopes like ¹³C, the flow of these isotopes through metabolic pathways can be tracked. nih.govnih.gov
The methylcitrate cycle is primarily involved in the metabolism of propionyl-CoA. Therefore, ¹³C-labeled propionate (B1217596) is a common tracer used to study the flux through this pathway. pnas.orgsigmaaldrich.com When cells are fed [U-¹³C]-propionate (propionate uniformly labeled with ¹³C), the ¹³C atoms are incorporated into propionyl-CoA and subsequently into the intermediates of the methylcitrate cycle, including 2-methylcitrate, 2-methyl-cis-aconitate, and DL-threo-2-methylisocitrate. pnas.org The labeling pattern of these intermediates and the final product, pyruvate, provides direct evidence of the pathway's activity. plos.org This approach has been instrumental in elucidating the metabolic fate of propionate in various organisms, including pathogenic bacteria like Mycobacterium tuberculosis. pnas.orgplos.org
| ¹³C-Labeled Precursor | Pathway Studied | Key Labeled Intermediates | Research Findings |
| [U-¹³C]-propionate | Methylcitrate Cycle | [¹³C]-2-methylcitrate, [¹³C]-DL-threo-2-methylisocitrate, [¹³C]-pyruvate | Traces the catabolism of propionate; demonstrated the essentiality of the methylcitrate cycle in M. tuberculosis. nih.govpnas.org |
| [U-¹³C]-glucose | Central Carbon Metabolism | [¹³C]-Oxaloacetate, [¹³C]-Acetyl-CoA | Investigates the interaction between glycolysis, the TCA cycle, and the methylcitrate cycle. |
| ¹³C-Fatty Acids (odd-chain) | Fatty Acid Oxidation & Methylcitrate Cycle | [¹³C]-Propionyl-CoA, [¹³C]-Acetyl-CoA | Elucidates the breakdown of odd-chain fatty acids and the subsequent processing of propionyl-CoA. |
Table 2. Application of ¹³C-Labeled Precursors in Studying Methylcitrate Cycle Metabolism.
The analysis of the distribution of ¹³C atoms within metabolites (isotopomer analysis) is crucial for MFA. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary analytical techniques used for this purpose. nih.govuky.edu
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. In ¹³C-MFA, MS is used to measure the mass shifts in metabolites due to the incorporation of ¹³C. This provides information on the number of ¹³C atoms in a molecule but typically not their specific positions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used platforms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the position of ¹³C atoms within a molecule by analyzing the ¹³C-¹³C scalar couplings. utsouthwestern.edunih.gov This positional information is highly valuable for resolving fluxes through complex and intersecting pathways. nih.govutsouthwestern.edu While generally less sensitive than MS, NMR is non-destructive and can provide unique insights into isotopomer distributions. uky.edunih.gov
The combination of MS and NMR provides a comprehensive view of metabolic fluxes, leveraging the high sensitivity of MS and the detailed positional information from NMR. nih.gov
By applying computational models to the isotopomer data obtained from MS and/or NMR, MFA can quantify the in vivo fluxes through the methylcitrate cycle and related pathways. nih.gov This analysis reveals the relative contribution of different pathways to cellular metabolism under various conditions. nih.gov For example, ¹³C-MFA has been used to determine the flux distribution between the glyoxylate (B1226380) shunt and the methylcitrate cycle in bacteria. plos.org Such studies are critical for understanding metabolic adaptations, identifying essential pathways for survival (which can be drug targets), and for metabolic engineering efforts aimed at optimizing the production of specific compounds. nih.govwikipedia.org The ability to measure fluxes in vivo provides a functional readout of the metabolic state that is often not captured by transcriptomic or proteomic data alone. nih.gov
Structural Biology Techniques
Understanding the function of enzymes that process DL-threo-2-methylisocitrate begins with elucidating their three-dimensional structures. High-resolution structural data reveals the architecture of the active site, the mechanism of substrate recognition and catalysis, and the basis for inhibitor binding.
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. nih.gov By analyzing the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal. nih.govyoutube.com This method has been instrumental in resolving the structures of enzymes involved in DL-threo-2-methylisocitrate metabolism, particularly 2-methylisocitrate lyase (MCL), the enzyme that cleaves 2-methylisocitrate into pyruvate and succinate (B1194679). nih.govcam.ac.uk
Researchers have successfully crystallized and determined the structure of MCL from various organisms. For instance, two crystal structures of a C123S mutant of Escherichia coli 2-methylisocitrate lyase have been determined. nih.gov One structure was in complex with its reaction products, Mg²⁺-pyruvate and succinate, while the second was complexed with a bound Mg²⁺-(2R,3S)-isocitrate inhibitor. nih.gov These structures, resolved at high resolution, reveal that the enzyme undergoes a significant conformational change upon ligand binding, which shields the active site from the solvent. nih.govresearchgate.net This "closed" conformation is crucial for catalysis.
The detailed structural models derived from these studies have allowed for the development of a proposed catalytic mechanism involving an α-carboxy-carbanion intermediate. researchgate.net Furthermore, these high-resolution snapshots provide a basis for understanding substrate specificity and stereoselectivity, explaining why the enzyme acts on (2S,3R)-2-methylisocitrate. nih.gov
Table 1: X-ray Crystallography Data for E. coli 2-Methylisocitrate Lyase (PDB ID: 1OQF)
| Parameter | Value | Reference |
|---|---|---|
| Method | X-RAY DIFFRACTION | rcsb.org |
| Organism | Escherichia coli | nih.gov |
| Resolution | 1.93 Å | rcsb.org |
| R-Value Work | 0.191 | rcsb.org |
| R-Value Free | 0.247 | rcsb.org |
This table is interactive. Click on the headers to sort.
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. nih.govresearchgate.net The method involves flash-freezing purified protein assemblies in a thin layer of vitreous ice and imaging them with an electron microscope. researchgate.net Thousands of individual particle images are then computationally averaged to generate a high-resolution 3D reconstruction. nih.gov
While specific cryo-EM studies focusing solely on enzymes of the methylcitrate cycle are not yet widespread, the technique holds immense potential. Many metabolic pathways are carried out by large, multi-enzyme complexes, or "metabolons," which channel substrates between active sites to enhance efficiency. Cryo-EM is ideally suited to study the architecture of such higher-order assemblies. For example, it could be used to investigate potential interactions between methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase, providing insights into how the metabolic intermediates, including DL-threo-2-methylisocitrate, are passed from one enzyme to the next. The technique has been successfully used to solve the structures of other metabolic enzymes and membrane proteins at near-atomic resolution. nih.govosti.govnih.gov
Molecular Genetic Approaches
A primary strategy to understand a gene's function is to create a mutant organism where that gene is deleted or its expression is knocked down. researchgate.netnih.gov This approach has been extensively applied to the genes of the methylcitrate cycle. The key genes include prpC (encoding methylcitrate synthase, MCS), prpD (encoding methylcitrate dehydratase), and prpB (encoding 2-methylisocitrate lyase, MCL). cam.ac.ukwikipedia.org Additionally, the gene icl (encoding isocitrate lyase, ICL) is often studied due to its structural and functional similarity to MCL and its role in the related glyoxylate cycle. nih.govpnas.org
In Mycobacterium tuberculosis, for example, deleting the prpD and prpC genes (ΔprpDC) rendered the bacterium unable to grow on propionate as a sole carbon source, confirming the essential role of the methylcitrate cycle in propionate metabolism. nih.gov Interestingly, studies on M. tuberculosis also revealed that its isocitrate lyase (ICL) is a bifunctional enzyme that can also function as a methylisocitrate lyase. pnas.org Consequently, icl-deficient mutants are also unable to grow on propionate. nih.gov The inability of these mutants to metabolize propionate leads to the accumulation of toxic intermediates and depletion of essential precursors from the TCA cycle, which is ultimately bactericidal. pnas.org
Table 2: Examples of Gene Mutants in the Methylcitrate Cycle
| Gene(s) | Organism | Phenotype | Reference |
|---|---|---|---|
| prpC | Salmonella enterica | Inability to catabolize propionate. | cam.ac.uk |
| ΔprpDC | Mycobacterium tuberculosis | Inability to grow on propionate media in vitro and in macrophages. | nih.gov |
This table is interactive. Click on the headers to sort.
To confirm that an observed phenotype is directly caused by the deletion of a specific gene, scientists perform complementation studies. nih.govyoutube.com This involves reintroducing a functional, wild-type copy of the deleted gene back into the mutant organism, typically on a plasmid. nih.gov If the reintroduction of the gene restores the original, wild-type phenotype, it provides strong evidence that the gene is indeed responsible for that function. youtube.com
This approach has been used to validate the function of methylcitrate cycle genes. For instance, when the ΔprpDC mutant strain of M. tuberculosis was complemented with a plasmid carrying the wild-type prpDC genes, its ability to grow on propionate was restored. nih.gov This result definitively links the prpDC genes to propionate metabolism in this organism. Complementation is a critical step in the genetic analysis of metabolic pathways, ensuring that the observed effects are not due to unintended secondary mutations or polar effects on adjacent genes. nih.gov
Advanced Metabolomics Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. frontiersin.org Untargeted metabolomics, often using mass spectrometry coupled with liquid chromatography (LC-MS), aims to measure as many metabolites as possible in a sample to obtain a comprehensive snapshot of its metabolic state. nih.govoup.com This powerful, hypothesis-generating approach can identify novel biomarkers and reveal metabolic perturbations associated with genetic mutations or disease states. frontiersin.orgnih.gov
Advanced metabolomics has been applied to study disorders of propionate metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), where the methylcitrate cycle plays a crucial detoxification role. nih.govoup.com In a proof-of-concept study, untargeted metabolomics of plasma from patients with MMA and PA identified thousands of molecular features. nih.gov Statistical analysis revealed numerous metabolites that were significantly different between patient and healthy control groups. While propionyl carnitine was the most prominent biomarker, the studies also identified other acylcarnitines and numerous previously unknown compounds that were significantly altered. nih.govoup.com
These studies demonstrate that metabolomics can expand the range of known metabolites associated with a specific metabolic pathway. oup.com By applying such untargeted profiling to cellular or animal models with mutations in methylcitrate cycle genes (e.g., prpB, mcs), researchers could directly measure the accumulation of DL-threo-2-methylisocitrate and other related intermediates, providing a quantitative understanding of the metabolic bottleneck caused by the genetic defect. This approach offers a powerful method for dissecting the complex downstream effects of impaired DL-threo-2-methylisocitrate metabolism.
Table 3: Key Metabolites Identified by Untargeted Metabolomics in Propionate Metabolism Disorders
| Metabolite | Condition where Elevated | Significance | Reference |
|---|---|---|---|
| Propionyl carnitine | Propionic Acidemia (PA), Methylmalonic Acidemia (MMA) | Primary biomarker for newborn screening. | nih.govoup.com |
| γ-butyrobetaine | Subset of PA/MMA patients | Potential secondary biomarker. | nih.gov |
This table is interactive. Click on the headers to sort.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| DL-threo-2-methylisocitrate |
| Pyruvate |
| Succinate |
| (2R,3S)-Isocitrate |
| Propionate |
| Propionyl carnitine |
| γ-butyrobetaine |
| Acylcarnitines |
| Magnesium ion |
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Quantification
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis of DL-threo-2-methylisocitrate and its related metabolites in complex biological matrices. rsc.org This powerful method combines the superior separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of mass spectrometry, enabling the precise measurement of low-abundance metabolites. rsc.org
LC-MS-based metabolomics has been instrumental in studying disorders of propionate metabolism, where 2-methylcitric acid, a closely related compound, serves as a key biomarker. nih.govoup.com In these studies, untargeted metabolomics of plasma samples successfully identified propionyl carnitine as a primary biomarker and differentiated between methylmalonic acidemia (MMA) and propionic acidemia (PA) by profiling a range of acylcarnitines and other metabolites. oup.com
For targeted quantification, tandem mass spectrometry (LC-MS/MS) is often employed. This technique uses multiple reaction monitoring (MRM) to achieve exceptional selectivity and sensitivity. nih.govsciex.com For example, a method was developed to measure 2-methylcitric acid in dried blood spots by derivatizing the analyte to improve its chromatographic and ionization properties, followed by LC-MS/MS detection. nih.govresearchgate.net This approach allows for the reliable quantification of the metabolite, which is crucial for applications like newborn screening for metabolic disorders. nih.gov
Key features of LC-MS methods in metabolite quantification:
High Sensitivity and Selectivity: Capable of detecting and quantifying metabolites at very low concentrations in complex samples like plasma and tissue extracts. rsc.org
Versatility: Can be adapted for both untargeted (discovery metabolomics) and targeted (quantitative) analysis. oup.comnih.gov
Structural Confirmation: High-resolution MS and MS/MS fragmentation patterns help in the confident identification of metabolites. oup.com
Table 1: Example LC-MS/MS Parameters for Metabolite Analysis This table is a composite representation of typical parameters and does not represent a single specific study.
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | C8 or C18 reversed-phase | Separates metabolites based on hydrophobicity. researchgate.net |
| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol. nih.gov | Elutes a wide range of metabolites with different polarities. |
| Flow Rate | 0.4 - 0.7 mL/min | Optimizes separation and ionization efficiency. oup.comnih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates charged ions from the metabolites for MS analysis. researchgate.net |
| Analysis Mode | Selected Reaction Monitoring (SRM) / MRM | Provides high selectivity and sensitivity for targeted quantification. researchgate.net |
| Collision Energy | Optimized per compound | Fragments the parent ion into specific product ions for confirmation. researchgate.net |
| Dwell Time | 50-100 ms | Ensures sufficient data points are collected across the chromatographic peak. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
The typical workflow involves a pre-concentration step, most commonly Solid-Phase Microextraction (SPME), followed by GC-MS analysis. nih.govmdpi.com SPME-GC-MS allows for the sensitive detection of volatile metabolites from the headspace of cell cultures or biological fluids. nih.gov This technique has been used to profile volatile metabolite modifications during cellular differentiation, identifying compounds such as aldehydes, alcohols, and alkanes that can serve as markers for specific cellular states. nih.gov
The choice of SPME fiber coating and GC-MS parameters is critical for comprehensive metabolite coverage. mdpi.com For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber can capture a broad range of volatile chemicals. mdpi.com Subsequent analysis by GC-MS separates these compounds based on their boiling points and polarity, and the mass spectrometer provides identification based on their mass fragmentation patterns. mdpi.comnih.gov
Table 2: Typical GC-MS Parameters for Volatile Metabolite Profiling This table represents a generalized protocol and is not from a single, specific analysis of DL-threo-2-methylisocitrate.
| Parameter | Setting | Purpose |
| Sample Preparation | ||
| Technique | Headspace Solid-Phase Microextraction (SPME). nih.govnih.gov | Extracts and concentrates volatile compounds from the sample matrix. |
| Fiber Coating | DVB/CAR/PDMS | Adsorbs a wide range of volatile and semi-volatile analytes. mdpi.com |
| Extraction Temp. | 60 °C | Increases the volatility of compounds for efficient extraction. mdpi.comnih.gov |
| Gas Chromatography | ||
| Column | DB-5 or equivalent (non-polar). mdpi.com | Separates compounds primarily based on boiling point. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. mdpi.com |
| Temperature Program | Ramped from ~40°C to 250°C | Allows for the separation of a wide range of volatile compounds. mdpi.com |
| Mass Spectrometry | ||
| Ionization | Electron Ionization (EI) at 70 eV | Standardized method that creates reproducible fragmentation patterns. mdpi.com |
| Scan Range | 35-350 m/z | Covers the mass range for most common volatile metabolites. mdpi.com |
Advanced In Vitro and Ex Vivo Model Systems for Metabolic Studies
To accurately study DL-threo-2-methylisocitrate metabolism, it is essential to use model systems that replicate the complex environment of native tissues. Traditional two-dimensional (2D) cell cultures often fail to capture the intricate cell-cell and cell-matrix interactions that influence metabolic pathways. uu.nl Consequently, researchers are increasingly turning to advanced in vitro and ex vivo models.
Advanced In Vitro Models:
3D Cell Cultures (Spheroids and Organoids): These models involve growing cells in three-dimensional structures that better mimic the architecture and metabolic gradients (e.g., oxygen and nutrients) of in vivo tissues. uu.nlnih.gov Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the structure and function of specific organs, providing a highly relevant system for metabolic studies. nih.govnih.gov
Microphysiological Systems (Organ-on-a-Chip): These devices use microfluidic technology to culture cells in a dynamic environment that includes fluid flow and mechanical cues. nih.gov A gut-liver-on-a-chip model, for example, can be used to study the interplay between nutrient absorption and hepatic metabolism, which is highly relevant for pathways involving propionate. nih.gov These systems offer a high degree of experimental control and are being developed to improve the prediction of human metabolic responses. youtube.com
Ex Vivo Models:
Tissue Explants: The use of fresh tissue slices or sections provides a model that preserves the native cellular architecture and interactions. Studies using ex vivo human myocardial tissue incubated with stable isotope-labeled propionate have demonstrated the formation of a six-carbon metabolite, showcasing a direct anabolic use of propionate. nih.govbiorxiv.orgresearchgate.net This approach is invaluable for confirming that metabolic pathways observed in vitro are also active in intact human tissue.
These advanced models provide a more physiologically relevant context for studying the metabolism of compounds like DL-threo-2-methylisocitrate, bridging the gap between simple cell culture and complex in vivo experiments. uu.nlnih.gov
Table 3: Comparison of Model Systems for Metabolic Studies
| Model System | Advantages | Limitations |
| 2D Cell Culture | High-throughput, low cost, easy to manipulate. researchgate.net | Lacks physiological architecture, altered gene expression and metabolism. uu.nl |
| 3D Organoids/Spheroids | More physiologically relevant, mimics tissue architecture and gradients. uu.nlnih.gov | Can be more complex to maintain, potential for necrotic cores. |
| Organ-on-a-Chip | Dynamic culture with fluid flow, allows for multi-organ interaction studies. nih.gov | Technically complex, lower throughput than 2D cultures. |
| Ex Vivo Tissue | Preserves native cell types, architecture, and matrix interactions. nih.govresearchgate.net | Limited viability, potential for artifacts from tissue slicing. |
Dl Threo 2 Methylisocitrate Sodium As a Research Probe and Tool
Utilization as a Specific Substrate Analog for Enzyme Characterization
DL-threo-2-methylisocitrate serves as a valuable substrate analog for the characterization of several key enzymes, most notably isocitrate lyase (ICL) and methylisocitrate lyase (MCL). Its specific stereochemistry allows researchers to probe the active sites and catalytic mechanisms of these enzymes.
In studies of Mycobacterium tuberculosis, the causative agent of tuberculosis, the bifunctional enzyme ICL1 has been shown to possess both isocitrate lyase and methylisocitrate lyase activity. nih.gov The use of DL-threo-2-methylisocitrate has been instrumental in delineating these dual roles. Kinetic analysis of the purified recombinant ICL1 from M. tuberculosis revealed a Michaelis constant (Km) for DL-threo-2-methylisocitrate of approximately 718 µM, with a catalytic rate constant (kcat) of 1.25 s-1. nih.govbiorxiv.org This is in contrast to the enzyme's higher affinity for its primary substrate, threo-DsLs-isocitrate, which has a Km of 188 µM and a kcat of 5.24 s-1. nih.gov
Similarly, in the filamentous fungus Aspergillus nidulans and the bacterium Escherichia coli, methylisocitrate lyase enzymes have been characterized using chemically synthesized threo-2-methylisocitrate. nih.gov These studies demonstrated the high specificity of the enzyme for the threo-diastereomer, as the erythro-form was not active. nih.gov Such specificities are crucial for understanding the precise molecular interactions within the enzyme's active site.
**Table 1: Kinetic Parameters of Isocitrate Lyase 1 (ICL1) from *Mycobacterium tuberculosis***
| Substrate | Km (µM) | kcat (s-1) |
|---|---|---|
| DL-threo-2-methylisocitrate | 718 | 1.25 |
| threo-DsLs-isocitrate | 188 | 5.24 |
Application as a Competitive or Mechanism-Based Inhibitor in Enzymatic Studies
Beyond its role as a substrate, DL-threo-2-methylisocitrate and its isomers can act as inhibitors of key metabolic enzymes. The D-threo isomer of α-methylisocitrate has been identified as a competitive inhibitor of TPN-linked isocitrate dehydrogenase from both liver and heart tissues. metabolomicsworkbench.orgnih.gov This inhibition is significant as it can modulate the flux through the tricarboxylic acid (TCA) cycle. The inhibitory action of this compound allows researchers to study the regulatory roles of isocitrate dehydrogenase and the consequences of its reduced activity on cellular metabolism.
The accumulation of methylcitrate cycle intermediates, for which DL-threo-2-methylisocitrate is a key component, can also lead to the inhibition of other enzymes. For instance, the accumulation of 2-methylcitrate has been shown to inhibit the gluconeogenic enzyme fructose (B13574) 1,6-bisphosphatase in Salmonella enterica. This highlights the broader regulatory implications of the methylcitrate cycle on central carbon metabolism.
Development of Biochemical Assays for Methylisocitrate and Isocitrate Lyase Activities
DL-threo-2-methylisocitrate sodium is a crucial reagent in the development of sensitive and specific biochemical assays for measuring the activity of methylisocitrate lyase and isocitrate lyase. A common method is a continuous spectrophotometric assay. nih.govnih.gov
This type of assay often employs a coupled enzyme system. The cleavage of DL-threo-2-methylisocitrate by methylisocitrate lyase produces pyruvate (B1213749) and succinate (B1194679). The generated pyruvate can then be used as a substrate by lactate (B86563) dehydrogenase in the presence of NADH. The oxidation of NADH to NAD+ by lactate dehydrogenase leads to a decrease in absorbance at 340 nm, which can be monitored over time to determine the rate of the methylisocitrate lyase reaction. nih.gov
Principle of the Coupled Enzyme Assay:
Primary Reaction (Methylisocitrate Lyase): DL-threo-2-methylisocitrate → Pyruvate + Succinate
Coupled Reaction (Lactate Dehydrogenase): Pyruvate + NADH + H+ → Lactate + NAD+
The rate of NADH consumption, and thus the decrease in absorbance at 340 nm, is directly proportional to the activity of methylisocitrate lyase. This method provides a real-time measurement of enzyme kinetics and is essential for characterizing enzyme properties and screening for potential inhibitors.
Probing Metabolic Pathways and Enzyme Mechanisms in Microbial Models
DL-threo-2-methylisocitrate is a powerful tool for probing the function and regulation of the methylcitrate cycle, a metabolic pathway essential for the utilization of propionyl-CoA, particularly in microorganisms. nih.govmdpi.com This pathway is crucial for bacteria and fungi that rely on fatty acids as a carbon source.
In Mycobacterium tuberculosis, the methylcitrate cycle is vital for its metabolism and virulence. nih.govnih.gov By using labeled forms of propionate (B1217596), which is converted to DL-threo-2-methylisocitrate, researchers can trace the flow of carbon through this pathway and its connections to the central carbon metabolism. These studies have revealed the bifunctional nature of isocitrate lyase in this organism, participating in both the glyoxylate (B1226380) and methylcitrate cycles. nih.gov
Similarly, in the opportunistic fungal pathogen Aspergillus fumigatus, deletion of the gene encoding methylcitrate synthase, the enzyme that produces the precursor to DL-threo-2-methylisocitrate, has been shown to significantly reduce its virulence. mdpi.com This underscores the importance of the methylcitrate cycle in the pathogenicity of this fungus. Studies in Escherichia coli have also utilized DL-threo-2-methylisocitrate to characterize the enzymes of the prp operon, which is responsible for propionate catabolism. nih.gov
Role in Studying Metabolic Plasticity and Adaptation in Pathogens
The ability of pathogens to adapt their metabolism to the host environment is critical for their survival and virulence. This compound plays a significant role in studies aimed at understanding this metabolic plasticity, particularly in the context of nutrient availability.
Many pathogenic microbes, including Neisseria meningitidis and the fungal pathogen Candida albicans, rely on alternative carbon sources, such as fatty acids and acetate (B1210297), which are abundant in the host. nih.gov The methylcitrate and glyoxylate cycles are central to the utilization of these carbon sources. The glyoxylate cycle, in which isocitrate lyase is a key enzyme, is crucial for the metabolic adaptation of Candida albicans biofilms, which are associated with high drug tolerance. nih.gov While direct studies using DL-threo-2-methylisocitrate to probe metabolic plasticity in Candida albicans are emerging, the established role of the related glyoxylate cycle highlights the potential for this compound in such research.
The presence of the methylcitrate cycle gene cluster in pathogenic Neisseria species, but not in their non-pathogenic relatives, suggests that the ability to metabolize propionate confers a significant advantage in colonizing specific host niches. nih.gov By providing a specific substrate for a key enzyme in this pathway, DL-threo-2-methylisocitrate allows researchers to investigate how pathogens sense and respond to the availability of different carbon sources, a key aspect of their metabolic plasticity and a potential target for novel antimicrobial strategies.
Future Directions and Emerging Research Areas
Unexplored Biochemical Interactions and Off-Target Effects within Metabolic Networks
While the primary role of 2-methylisocitrate is within the methylcitrate cycle for propionate (B1217596) metabolism, its potential interactions with other metabolic pathways remain largely unexplored. nih.gov The accumulation of 2-methylisocitrate or its precursor, 2-methylcitrate, can have toxic effects on cells, suggesting potential off-target interactions. nih.govbiorxiv.org For instance, in Corynebacterium glutamicum, the accumulation of 2-methylcitrate was shown to be the basis for the toxic effect of propionate. nih.gov Future research will likely focus on identifying these off-target effects and understanding the broader biochemical consequences of fluctuating 2-methylisocitrate levels. This includes investigating its potential to inhibit or activate other enzymes, thereby influencing fluxes through interconnected metabolic networks. The promiscuous nature of some enzymes, like the isocitrate lyase in Pseudomonas aeruginosa which exhibits secondary 2-methylisocitrate lyase activity, highlights the potential for such cross-pathway interactions. researchgate.net
Integration of DL-threo-2-methylisocitrate Metabolism into Systems Biology and Omics Data Analysis
A systems biology approach, integrating various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), is crucial for a comprehensive understanding of 2-methylisocitrate metabolism. nih.govoup.com Such approaches can reveal how the methylcitrate cycle is regulated and interconnected with other cellular processes. nih.govoup.com For example, a combination of 'omics' approaches in Pseudomonas aeruginosa provided systems-level insight into how organic acids like succinate (B1194679) and propionate are metabolized. nih.gov The development of genome-scale metabolic models (GEMs) that include the methylcitrate cycle allows for the simulation of metabolic fluxes and the prediction of cellular phenotypes under different conditions. nih.govdtu.dkmdpi.com Future research will refine these models by incorporating more detailed kinetic and regulatory information, leading to more accurate predictions of how perturbations in 2-methylisocitrate levels affect the entire metabolic system. dtu.dk
Advanced Computational Modeling of Metabolic Flux and Enzyme Kinetics
Computational modeling is becoming an indispensable tool for studying metabolic pathways like the methylcitrate cycle. researchgate.netresearchgate.net Flux balance analysis (FBA) and ¹³C-metabolic flux analysis (¹³C-MFA) are powerful techniques to quantify the flow of metabolites through the network. researchgate.netresearchgate.net Advanced modeling will focus on developing dynamic models that can capture the temporal changes in metabolite concentrations and enzyme activities. researchgate.net Furthermore, detailed kinetic modeling of the enzymes involved in the methylcitrate cycle, such as 2-methylisocitrate lyase (MCL), will provide deeper insights into their catalytic mechanisms and regulation. nih.govresearchgate.net For instance, kinetic studies of Coxiella burnetii 2-methylisocitrate lyase have already provided its Michaelis-Menten constant (K_M) and inhibition constant (K_I). nih.gov Future work may involve quantum mechanical modeling to further elucidate reaction mechanisms. nih.gov
Elucidation of Regulatory Networks Modulated by DL-threo-2-methylisocitrate Levels
The expression of genes involved in the methylcitrate cycle is tightly regulated in response to the availability of propionate. nih.govnih.gov In many bacteria, this regulation is mediated by transcription factors that sense intermediates of the pathway. nih.govnih.gov For example, in Pseudomonas aeruginosa, the protein PmiR has been identified as a receptor for 2-methylisocitrate (MIC), which then governs bacterial virulence by repressing the pqs quorum-sensing system. nih.gov This discovery highlights a direct link between metabolic status and virulence. nih.gov Future research will aim to identify and characterize other regulatory components that respond to 2-methylisocitrate levels. Understanding these regulatory networks is crucial for comprehending how bacteria adapt to different environments and could reveal new targets for antimicrobial strategies. elifesciences.orgresearchgate.net
Structural and Functional Characterization of Uncharacterized MCL/ICL Homologs and Isozymes
While the structures of 2-methylisocitrate lyase (MCL) from several organisms have been determined, there are still many homologous enzymes with uncharacterized functions. nih.govnih.gov Phylogenetic analysis reveals a diverse family of MCL and isocitrate lyase (ICL) enzymes, some of which may have novel substrate specificities or regulatory properties. researchgate.net For instance, in Mycobacterium tuberculosis, the ICLs are dual-function enzymes that also act as methylisocitrate lyases. cambridge.org Structural and functional studies of these uncharacterized homologs and isozymes will be critical to fully understand the metabolic diversity and adaptability of microorganisms. nih.govresearchgate.net Such studies can provide insights into enzyme evolution and may identify enzymes with unique properties that could be exploited for biotechnological applications. nih.gov
Potential for Rational Design of Novel Enzyme Modulators Based on 2-Methylisocitrate Scaffolds
The enzymes of the methylcitrate cycle, particularly MCL, are attractive targets for the development of novel antimicrobial agents, as this pathway is essential for the virulence of some pathogens and is absent in humans. biorxiv.orgnih.govwestminster.ac.uk The structure of MCL in complex with its substrate, 2-methylisocitrate, provides a template for the rational design of potent and specific inhibitors. nih.gov By using the 2-methylisocitrate scaffold as a starting point, medicinal chemists can design and synthesize novel compounds with improved inhibitory activity and pharmacological properties. biorxiv.org Computational methods, such as virtual screening and molecular docking, can aid in the identification of promising lead compounds. biorxiv.org The development of such inhibitors could lead to new therapeutic strategies against pathogenic bacteria that rely on the methylcitrate cycle for survival and pathogenesis. biorxiv.org
Q & A
Basic Research Questions
Q. How can researchers determine the kinetic parameters (Km and kcat) of DL-threo-2-methylisocitrate sodium for isocitrate lyase 1 (ICL1)?
- Methodology : Use Michaelis-Menten nonlinear least-squares fitting with purified recombinant ICL1. Prepare substrate solutions at varying concentrations (e.g., 50 mM stock in water stored at -20°C) and measure enzyme activity via coupled assays (e.g., NADH oxidation monitored spectrophotometrically). Reported Km values are 718 μM for this compound (vs. 188 μM for threo-D(s)L(s)-isocitrate), with kcat values of 1.25 s⁻¹ and 5.24 s⁻¹, respectively .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Avoid inhalation, skin/eye contact, and contamination of clothing. Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Store at 2–8°C in sealed containers, away from incompatible substances (e.g., strong oxidizers). For spills, collect contaminated material in sealed containers and dispose via chemical incineration .
- No occupational exposure limits are established, but mechanical ventilation and safety showers are advised .
Q. How should this compound be stored to ensure stability in long-term experiments?
- Storage Conditions :
- Powder form : Stable for up to 3 years at -20°C.
- Solubilized form : Prepare stock solutions in compatible solvents (e.g., DMSO, aqueous buffers) and store at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What methodological considerations are critical when designing inhibition studies using this compound with PrpB enzyme?
- Experimental Design :
- Use a reaction mix containing 5 mM DTT, 2.5 mM MgCl₂, 50 mM HEPES (pH 7.5), and 250 μM NADH. Include lactate dehydrogenase (LDH) to couple NADH oxidation. Initiate reactions by adding this compound (≥50 pM PrpB) and monitor kinetics at 37°C .
- Validate inhibitor specificity via competitive binding assays and structural modeling (e.g., docking studies).
Q. How can discrepancies in kinetic data between this compound and its analogs be analyzed?
- Data Contradiction Analysis :
- Compare substrate-binding affinities (Km) and catalytic efficiencies (kcat/Km) across analogs. For example, this compound has a 4-fold higher Km than threo-D(s)L(s)-isocitrate, suggesting steric hindrance from the methyl group reduces ICL1 binding .
- Use molecular dynamics simulations to assess structural interactions influencing enzyme-substrate compatibility.
Q. What strategies optimize the solubility and bioavailability of this compound in in vivo studies?
- Formulation Optimization :
- For rodent models: Prepare a working solution (2 mg/mL) using 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH₂O. Administer intravenously at 10 mg/kg (100 μL per 20 g mouse) .
- Conduct stability tests under physiological conditions (pH 7.4, 37°C) to assess degradation kinetics.
Q. How to address the lack of toxicological data when using this compound in novel research applications?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
